molecular formula C22H19FN8O3 B2610214 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone CAS No. 941978-67-2

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone

Cat. No.: B2610214
CAS No.: 941978-67-2
M. Wt: 462.445
InChI Key: SGYBJMCZCZASFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolopyrimidine core fused with a piperazine ring, substituted at the 3-position of the triazole with a 4-fluorophenyl group and at the 7-position via a piperazine linkage to a 2-(4-nitrophenyl)ethanone moiety.

Properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN8O3/c23-16-3-7-17(8-4-16)30-22-20(26-27-30)21(24-14-25-22)29-11-9-28(10-12-29)19(32)13-15-1-5-18(6-2-15)31(33)34/h1-8,14H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYBJMCZCZASFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone typically involves multi-step organic reactions. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl and nitrophenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include halogenated precursors, strong bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-nitrophenyl ethanone moiety and piperazine ring are key sites for nucleophilic substitution.

Reaction TypeReagents/ConditionsProductYieldReferences
Aromatic substitutionK₂CO₃, DMF, 80°C, alkyl halidesAlkylated derivatives at nitrophenyl group60–75%
Piperazine alkylationPropargyl bromide, CHCl₃, reflux, N₂ atmosphereN-propargylated piperazine derivative55–60%

The nitrophenyl group undergoes substitution with electron-deficient aromatic systems under basic conditions, while the piperazine nitrogen reacts with alkyl halides to form quaternary ammonium salts.

Alkylation and Acylation of the Piperazine Ring

The secondary amine in the piperazine ring is highly reactive toward alkylation and acylation.

Reaction TypeReagents/ConditionsProductYieldReferences
AcylationAcetyl chloride, DIPEA, DCM, 0°C to RTAcetylated piperazine derivative70–85%
AlkylationBenzyl bromide, K₂CO₃, DMF, 60°CN-benzylated piperazine compound65–80%

Acylation typically employs coupling agents like HATU to activate carboxyl groups, while alkylation uses polar aprotic solvents to enhance reactivity.

Coupling Reactions Involving the Triazolo-Pyrimidine Core

The triazolo-pyrimidine core participates in cross-coupling reactions due to its electron-deficient nature.

Reaction TypeReagents/ConditionsProductYieldReferences
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°CAryl-substituted triazolo-pyrimidine50–70%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CAminated triazolo-pyrimidine derivatives60–75%

These reactions enable functionalization at the 3- and 7-positions of the triazolo-pyrimidine scaffold, enhancing pharmacological potential .

Reduction of the Nitrophenyl Group

The 4-nitrophenyl group can be reduced to an amine under catalytic hydrogenation.

Reaction TypeReagents/ConditionsProductYieldReferences
Catalytic H₂10% Pd/C, H₂ (1 atm), ethanol, RT, 12 hrs4-aminophenyl ethanone derivative85–90%
Fe/HClFe powder, HCl, H₂O/EtOH, 70°CSame as above75–80%

The resulting amine serves as a precursor for further derivatization, such as diazotization or reductive amination .

Oxidation Reactions

The ethanone moiety and triazolo-pyrimidine ring are susceptible to oxidation.

Reaction TypeReagents/ConditionsProductYieldReferences
Ketone oxidationKMnO₄, H₂SO₄, H₂O, 60°CCarboxylic acid derivative50–60%
Ring oxidationmCPBA, DCM, 0°C to RTEpoxidized triazolo-pyrimidine (if applicable)40–55%

Oxidation of the ethanone group generates carboxylic acids, while the triazolo-pyrimidine ring may form N-oxides under strong conditions .

Key Structural Insights

  • The 4-fluorophenyl group enhances electrophilicity, directing substitutions to the para position.

  • The piperazine ring ’s flexibility allows for conformational adjustments during reactions, improving steric accessibility.

  • The nitro group ’s electron-withdrawing nature stabilizes transition states in nucleophilic substitutions .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. Studies have shown that similar compounds can be effective against various bacterial strains, suggesting that this compound may also possess antibacterial or antifungal activity .
  • Cancer Treatment : Compounds containing triazole and piperazine rings have been explored for their anticancer properties. They may act by inhibiting specific pathways involved in tumor growth and proliferation. Molecular docking studies could provide insights into their mechanisms of action against cancer cell lines.
  • Neurological Disorders : Piperazine derivatives are often investigated for their neuropharmacological effects. There is potential for this compound to influence neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression.

Synthesis and Derivative Development

The synthesis of 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include the formation of the triazole ring followed by the introduction of piperazine and nitrophenyl groups.

Table 1: Synthetic Routes for Related Compounds

StepReaction TypeKey ReagentsOutcome
1CyclizationSodium azide + acetic acidFormation of triazole
2AlkylationPiperazine derivativesIntroduction of piperazine
3Electrophilic substitutionNitro compoundsAddition of nitrophenyl group

Case Studies

Several studies have highlighted the biological evaluation of similar compounds:

  • Antimicrobial Evaluation : A study evaluated a series of novel heterocyclic compounds for their antimicrobial activity using serial dilution methods. The results indicated that certain derivatives exhibited significant activity against both bacterial and fungal strains, establishing a basis for further exploration of related compounds .
  • Molecular Docking Studies : Research involving molecular docking has shown that compounds similar to this compound can effectively bind to specific targets in cancer cells, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazolopyrimidine core can bind to enzymes and receptors, modulating their activity. The fluorophenyl and nitrophenyl groups enhance its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazolopyrimidine derivatives with piperazine-linked ketone substituents. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Triazolopyrimidine Substituent Piperazine-Linked Substituent Key Structural Differences vs. Target Compound Potential Implications
Target Compound : 1-(4-(3-(4-Fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone 4-Fluorophenyl 2-(4-Nitrophenyl)ethanone Reference compound Balanced polarity; nitro group enhances electrophilicity
Analog 1 : 1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone 4-Ethoxyphenyl 2-Phenoxyethanone Ethoxy (electron-donating) vs. fluoro; phenoxy vs. nitro Increased lipophilicity; reduced electrophilicity
Analog 2 : 2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone 4-Methoxyphenyl 2-(4-Fluorophenyl)ethanone Methoxy (electron-donating) vs. fluoro; fluorophenyl ketone vs. nitro Altered binding affinity; possible metabolic stability
Analog 3 : {4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 4-Methylphenyl [4-(Trifluoromethyl)phenyl]methanone Methyl (electron-neutral) vs. fluoro; trifluoromethyl ketone vs. nitro Enhanced hydrophobicity; strong electron-withdrawing CF3 group

Key Observations:

Electronic Effects: The target compound’s 4-fluorophenyl and 4-nitrophenyl groups create a mix of moderate electron-withdrawing (F) and strong electron-withdrawing (NO2) effects, favoring interactions with electron-rich biological targets .

Lipophilicity and Solubility: The nitro group in the target compound enhances polarity, likely improving aqueous solubility compared to Analog 1 (phenoxy) and Analog 3 (trifluoromethyl) . Analog 3’s trifluoromethyl group increases hydrophobicity, which may improve membrane permeability but reduce solubility .

Research Findings and Implications

  • Bioactivity Hypotheses: The nitro group in the target compound may confer antibacterial or kinase inhibitory activity, as seen in structurally related nitrophenyl derivatives .

Biological Activity

The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone is a novel synthetic molecule with potential therapeutic applications, particularly in oncology. This article reviews its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22F2N6O2C_{24}H_{22}F_2N_6O_2 with a molecular weight of approximately 464.47 g/mol. The compound features a complex structure incorporating a triazolo-pyrimidine moiety and piperazine ring, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC24H22F2N6O2
Molecular Weight464.47 g/mol
LogP (Partition Coefficient)2.706
Water Solubility (LogSw)-2.64
Polar Surface Area78.675 Ų

Research indicates that the compound exhibits significant anticancer activity through multiple mechanisms:

  • Inhibition of PARP Activity : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis. In vitro studies demonstrated that the compound can enhance PARP cleavage and increase the phosphorylation of H2AX, a marker of DNA damage response .
  • Cell Proliferation Inhibition : The compound demonstrated potent inhibitory effects on various cancer cell lines, including breast cancer cells (MCF-7). The IC50 value for the compound was found to be comparable to known PARP inhibitors like Olaparib .

Anticancer Activity

  • Breast Cancer Studies : In a study focusing on breast cancer cells, the compound induced G2/M phase cell cycle arrest and promoted apoptosis through ROS production and inhibition of the Notch-AKT signaling pathway .
  • Comparative Efficacy : When compared to other compounds within similar structural classes, such as those targeting PARP or FGFR pathways, this compound showed enhanced selectivity and potency against cancer cells while exhibiting low toxicity towards non-cancerous cells .

Pharmacological Screening

The compound is included in several screening libraries aimed at identifying potential drug candidates for various therapeutic targets:

  • C-Met Library
  • PI3K-Targeted Library
  • Protein-Protein Interaction Library

These libraries facilitate the exploration of the compound's effects on different biological pathways and its potential as a lead candidate for drug development .

Q & A

Q. What are the recommended synthetic routes for preparing this triazolopyrimidine-piperazine derivative?

The synthesis involves constructing the triazolopyrimidine core, introducing the piperazine moiety, and coupling with the 4-nitrophenyl ethanone group. Key steps include:

  • Triazolopyrimidine formation : Use cyclocondensation reactions between 4-fluorophenyl-substituted triazoles and pyrimidine precursors under reflux conditions (e.g., acetonitrile with catalytic acid) .
  • Piperazine coupling : Employ nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine ring to the triazolopyrimidine core .
  • Ethanone functionalization : Introduce the 4-nitrophenyl group via Friedel-Crafts acylation or ketone alkylation, optimizing temperature and solvent polarity to minimize byproducts .

Q. How can structural characterization challenges (e.g., crystallinity issues) be addressed?

  • X-ray crystallography : Use SHELXL for high-resolution refinement, particularly for resolving disordered regions in the triazolopyrimidine or piperazine moieties. For twinned crystals, SHELXD or SHELXE can aid in phasing .
  • NMR/IR spectroscopy : Assign peaks using 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. IR can validate carbonyl (C=O) and nitro (NO₂) groups .

Q. What preliminary assays are critical for evaluating bioactivity?

  • Enzyme inhibition screening : Use fluorescence polarization or radiometric assays for kinases or phosphodiesterases, given the compound’s heterocyclic motifs.
  • Solubility profiling : Test in PBS, DMSO, and simulated gastric fluid. If solubility <1 µM, consider PEG-400 or cyclodextrin formulations .

Advanced Research Questions

Q. How can synthetic yield be optimized using computational methods?

  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity in a fractional factorial design to identify critical factors .
  • Bayesian optimization : Train models on reaction parameters (e.g., time, equivalents) to predict optimal conditions for coupling steps, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in mechanistic studies (e.g., conflicting enzyme inhibition data)?

  • Orthogonal assays : Validate activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity and thermodynamics.
  • Molecular docking : Compare binding poses in multiple protein conformations (e.g., PDB structures) to explain selectivity or off-target effects .

Q. How can metabolic stability be improved for in vivo studies?

  • Prodrug modification : Introduce ester or amide groups on the piperazine or ethanone moieties to enhance bioavailability.
  • CYP450 inhibition assays : Test hepatic microsome stability and identify metabolic hotspots (e.g., nitro group reduction) for structural tweaks .

Methodological Tables

Q. Table 1. Solubility Profile in Common Solvents

SolventSolubility (mg/mL)MethodReference
DMSO12.5Shake-flask (25°C)
Methanol3.2UV spectrophotometry
PBS (pH 7.4)0.05HPLC quantification

Q. Table 2. Key Parameters for Bayesian Optimization of Piperazine Coupling

ParameterRange TestedOptimal ValueImpact on Yield
Temperature (°C)80–120110+35%
Catalyst (mol%)5–1510+22%
Reaction Time (h)12–2418+18%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.